molecular formula C16H20N2 B12404546 n,n'-Dibenzylethylene-d4-diamine

n,n'-Dibenzylethylene-d4-diamine

Cat. No.: B12404546
M. Wt: 244.37 g/mol
InChI Key: JUHORIMYRDESRB-AREBVXNXSA-N
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Description

N,N’-Dibenzylethylene-d4-diamine: is a deuterated derivative of N,N’-dibenzylethylenediamine. It is a chemical compound with the molecular formula C16H16D4N2 and a molecular weight of 244.37 g/mol . This compound is often used in research and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-dibenzylethylene-d4-diamine typically involves the reaction of deuterated benzylamine with ethylene dichloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of N,N’-dibenzylethylene-d4-diamine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is often subjected to purification steps such as distillation or recrystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: N,N’-Dibenzylethylene-d4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N’-Dibenzylethylene-d4-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N’-dibenzylethylene-d4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then participate in catalytic reactions. The deuterated form of the compound is particularly useful in mechanistic studies due to its isotopic labeling, which allows for detailed analysis of reaction pathways and intermediates .

Comparison with Similar Compounds

Uniqueness: N,N’-Dibenzylethylene-d4-diamine is unique due to its deuterium labeling, which makes it particularly valuable in research applications where isotopic effects are studied. The presence of deuterium atoms allows for the investigation of kinetic isotope effects and detailed mechanistic studies that are not possible with non-deuterated analogs .

Properties

Molecular Formula

C16H20N2

Molecular Weight

244.37 g/mol

IUPAC Name

N,N'-dibenzyl-1,1,2,2-tetradeuterioethane-1,2-diamine

InChI

InChI=1S/C16H20N2/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2/i11D2,12D2

InChI Key

JUHORIMYRDESRB-AREBVXNXSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])NCC1=CC=CC=C1)NCC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2

Origin of Product

United States

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